Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate
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Overview
Description
Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, esterification, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: Similar structure but with a hydroxyl group instead of an ethoxy group.
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid: Similar core structure but with different functional groups.
Uniqueness
Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group may influence its reactivity and interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-ethoxy-2-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-4-16-11-6-9(13(14)15-3)7-12-10(11)5-8(2)17-12/h5-7H,4H2,1-3H3 |
InChI Key |
RQFBPWZHGHEHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC |
Origin of Product |
United States |
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